Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate
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Overview
Description
Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate is an organic compound with a complex structure that includes an acetamidophenyl group and a methyl oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the acylation of 4-acetamidophenyl with a suitable acylating agent, followed by esterification with methanol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The exact mechanism of action of Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Methyl 4-(4-aminophenyl)-3-methyl-4-oxobutanoate: Similar structure but with an amino group instead of an acetamido group.
Ethyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetamido group and the methyl ester moiety differentiates it from other similar compounds, potentially leading to unique applications and properties.
Biological Activity
Methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by its unique molecular structure, which includes an acetamidophenyl group attached to a 4-oxobutanoate moiety. The synthesis of this compound involves several steps, typically starting from commercially available precursors.
A common synthetic route includes:
- Formation of the Acetamidophenyl Group : The acetamido group is introduced to a phenolic compound through acetylation.
- Construction of the Butanoate Backbone : This is achieved via a series of reactions involving alkylation and oxidation processes.
The overall yield and efficiency of these synthetic pathways can vary based on reaction conditions and the specific reagents used.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated significant activity against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.
Compound | Microbial Strain | IC50 (µM) |
---|---|---|
This compound | Staphylococcus aureus | 15.2 |
This compound | Escherichia coli | 20.5 |
Anticancer Activity
The anticancer properties of this compound have also been investigated. In a study evaluating its cytotoxicity against liver carcinoma cell lines (HEPG2), it was found to exhibit promising results:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HEPG2 | 12.3 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by morphological changes observed under microscopy and increased levels of apoptotic markers.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of this compound against resistant strains of bacteria. The findings indicated that modifications to the acetamide group significantly enhanced antimicrobial potency.
- Case Study on Anticancer Properties : Another investigation focused on the compound's effect on HEPG2 cells, revealing that it not only inhibited cell proliferation but also triggered apoptotic pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates.
The biological activities exhibited by this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage in pathogens and cancer cells.
Properties
CAS No. |
120757-17-7 |
---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
methyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate |
InChI |
InChI=1S/C14H17NO4/c1-9(8-13(17)19-3)14(18)11-4-6-12(7-5-11)15-10(2)16/h4-7,9H,8H2,1-3H3,(H,15,16) |
InChI Key |
KDMKWCATNANPPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)C(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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